molecular formula C16H15NO6 B5013130 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

Cat. No. B5013130
M. Wt: 317.29 g/mol
InChI Key: QMJHZNRCUTWOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde, also known as MNPEB, is a chemical compound that belongs to the class of benzaldehydes. It has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde is not fully understood, but it is believed to act on the serotonin and dopamine neurotransmitter systems in the brain. It may also have antioxidant properties that contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde in lab experiments is its high potency and selectivity. It can be used in small concentrations, which reduces the risk of toxicity. However, one limitation is that this compound is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for the study of 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as an antidepressant and anxiolytic agent in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde can be synthesized using a multi-step process that involves the reaction of 4-nitrophenol with 2-bromoethanol to form 2-(4-nitrophenoxy)ethanol. This intermediate product is then reacted with 3-methoxy-4-formylbenzaldehyde in the presence of a base such as potassium carbonate to form this compound.

Scientific Research Applications

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-16-10-12(11-18)2-7-15(16)23-9-8-22-14-5-3-13(4-6-14)17(19)20/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJHZNRCUTWOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.